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Compound of Interest

Compound Name: 1,4-Diphenyl-1-butanone

Cat. No.: B1265814

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Diphenyl-1-butanone, a compound of interest in various fields of chemical research. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable insights for researchers, scientists, and
professionals in drug development.

Molecular Structure and Properties

o |[UPAC Name: 1,4-Diphenyl-1-butanone

Synonyms: 4-Phenylbutyrophenone

CAS Number: 5407-91-0[1]

Molecular Formula: C16H160[1]

Molecular Weight: 224.30 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,4-Diphenyl-1-butanone.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule. The data presented below is based on a spectrum acquired at 500 MHz
in Chloroform-d (CDCIs).

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.96 d 2H Ar-H (ortho to C=0)
7.55 t 1H Ar-H (para to C=0)
7.46 t 2H Ar-H (meta to C=0)
7.29 m 2H Ar-H
7.20 m 3H Ar-H
3.03 t 2H -CH2-C=0
2.74 t 2H Ar-CHa-
2.08 p 2H -CH2-CH2-CH2-

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the different carbon environments within the molecule. As
experimental data is not readily available, the following are predicted chemical shifts based on
established correlation tables.
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Chemical Shift (8) ppm Assighment
199.5 C=0

141.8 Ar-C (quaternary)
136.9 Ar-C (quaternary)
133.0 Ar-CH

128.6 Ar-CH

128.4 Ar-CH

128.0 Ar-CH

125.9 Ar-CH

38.0 -CH2-C=0

35.2 Ar-CHz-

255 -CH2-CH2-CHz-

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups. The following are the

characteristic absorption bands expected for 1,4-Diphenyl-1-butanone.

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
~3060-3030 Medium C-H Aromatic Stretch
~2930-2850 Medium C-H Aliphatic Stretch
~1685 Strong C=0 Ketone Stretch
~1600, 1495, 1450 Medium-Weak Cc=C Aromatic Ring Stretch
Aromatic Out-of-plane
~750, ~690 Strong C-H
Bend
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Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. The data below corresponds to Electron lonization (EI) mass spectrometry.

m/z Relative Intensity (%) Assighment

224 25 [M]* (Molecular lon)

120 80 [CsHsO]*

105 100 [C7Hs0]* (Benzoyl cation)
91 60 [C7H7]* (Tropylium cation)
77 40 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1,4-Diphenyl-1-butanone in approximately 0.7 mL
of deuterated chloroform (CDCls). Filter the solution through a pipette with a cotton plug into
a5 mm NMR tube.

e 'H NMR Acquisition:

o

Spectrometer: 500 MHz

Solvent: CDCIz

o

Number of Scans: 16

[¢]

[¢]

Relaxation Delay: 1.0 s

Pulse Width: 30°

o
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o Acquisition Time: 3.0 s

e 13C NMR Acquisition:
o Spectrometer: 125 MHz
o Solvent: CDCls
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Pulse Program: Proton-decoupled
o Acquisition Time: 1.5 s

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the
resulting spectrum and reference the solvent peak (CDCIs at 7.26 ppm for *H and 77.16 ppm
for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a
volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and
allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated
Total Reflectance (ATR) accessory with the solid sample.

e Acquisition:

[e]

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

[e]

Range: 4000-400 cm~—?

Resolution: 4 cm—1

o

Number of Scans: 32

[¢]

e Processing: Perform a background scan with no sample present. Acquire the sample
spectrum and ratio it against the background to obtain the final transmittance or absorbance
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spectrum.

Mass Spectrometry (MS)

» Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

* lonization:
o Method: Electron lonization (EI)
o Electron Energy: 70 eV
e Analysis:
o Analyzer: Quadrupole or Time-of-Flight (TOF)
o Mass Range: m/z 50-500

» Data Acquisition: Acquire the mass spectrum, recording the relative abundance of ions at
each mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1,4-Diphenyl-1-butanone.
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Caption: General workflow for the spectroscopic analysis of 1,4-Diphenyl-1-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Diphenyl-1-butanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265814#spectroscopic-data-of-1-4-diphenyl-1-
butanone-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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